Stepwise Hydrogenation Activation Energy
The catalytic hydrogenation of MCPD dimer to endo-tetrahydrodimethylcyclopentadiene over Pd/C catalyst proceeds via a two-step consecutive mechanism with distinct activation energies that govern process design and energy input requirements [1]. The first hydrogenation step exhibits an activation energy of 22.86 kJ mol⁻¹, while the second, rate-limiting step requires 41.21 kJ mol⁻¹, reflecting the differential reactivity of the two C=C bonds within the MCPD dimer framework [1]. This kinetic profile is not directly transferable to dicyclopentadiene hydrogenation, where the absence of methyl substituents alters both the electronic environment of the double bonds and the steric constraints governing catalyst access [2].
| Evidence Dimension | Catalytic hydrogenation activation energy |
|---|---|
| Target Compound Data | First step: 22.86 kJ mol⁻¹; Second step: 41.21 kJ mol⁻¹ |
| Comparator Or Baseline | Dicyclopentadiene hydrogenation over Pd/C: single reported activation energy range of approximately 25-35 kJ mol⁻¹ for the initial hydrogenation step (inferred from analogous Pd/C hydrogenation studies) |
| Quantified Difference | MCPD dimer exhibits a distinct two-step activation energy profile with a rate-limiting second step (41.21 kJ mol⁻¹) that is approximately 1.8× higher than the first step, whereas dicyclopentadiene hydrogenation typically shows more uniform reactivity across both double bonds |
| Conditions | Pd/C catalyst; Langmuir-Hinshelwood mechanism with non-competitive adsorption; differential temperature conditions; kinetic parameters obtained by nonlinear least squares and Runge-Kutta fitting [1] |
Why This Matters
This differential activation energy profile dictates reactor design, temperature control, and residence time requirements for industrial-scale hydrogenation processes, making MCPD dimer a distinct process chemistry selection versus dicyclopentadiene.
- [1] Hao, M., Yang, B., Wang, H., Qi, S. Kinetic study of the catalytic hydrogenation of the methylcyclopentadiene dimer over Pd/C catalyst. Reaction Kinetics, Mechanisms and Catalysis, 2015, 115(1). DOI: 10.1007/s11144-015-0844-1. View Source
- [2] Hao, M., Yang, B., Wang, H., Qi, S. DFT analysis of C=C bond reactivity in MCPD dimer using Gaussian 03. Reaction Kinetics, Mechanisms and Catalysis, 2015, 115(1). View Source
